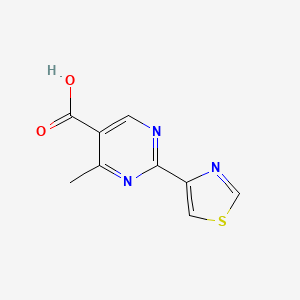

4-Methyl-2-(1,3-thiazol-4-yl)pyrimidine-5-carboxylic acid

Description

4-Methyl-2-(1,3-thiazol-4-yl)pyrimidine-5-carboxylic acid is a heterocyclic compound featuring a pyrimidine core substituted with a methyl group at position 4, a 1,3-thiazol-4-yl moiety at position 2, and a carboxylic acid at position 5. The thiazole ring enhances electronic diversity, while the carboxylic acid group facilitates hydrogen bonding, making it a versatile candidate for drug discovery .

Properties

Molecular Formula |

C9H7N3O2S |

|---|---|

Molecular Weight |

221.24 g/mol |

IUPAC Name |

4-methyl-2-(1,3-thiazol-4-yl)pyrimidine-5-carboxylic acid |

InChI |

InChI=1S/C9H7N3O2S/c1-5-6(9(13)14)2-10-8(12-5)7-3-15-4-11-7/h2-4H,1H3,(H,13,14) |

InChI Key |

ZTZSRKKFVPTOBX-UHFFFAOYSA-N |

Canonical SMILES |

CC1=NC(=NC=C1C(=O)O)C2=CSC=N2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methyl-2-(1,3-thiazol-4-yl)pyrimidine-5-carboxylic acid typically involves the formation of the thiazole and pyrimidine rings followed by their coupling. One common method involves the reaction of ethyl 4-bromo-3-oxopentanoate with thiourea in ethanol, which results in the formation of an ester compound during the early stage of synthesis . This intermediate can then be further reacted with appropriate reagents to form the desired compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

4-Methyl-2-(1,3-thiazol-4-yl)pyrimidine-5-carboxylic acid can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: Electrophilic and nucleophilic substitution reactions can occur at the reactive positions on the thiazole and pyrimidine rings.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution; nucleophiles like amines for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

4-Methyl-2-(1,3-thiazol-4-yl)pyrimidine-5-carboxylic acid is an organic compound featuring a pyrimidine ring with methyl and thiazole substitutions, making it valuable in medicinal chemistry. The uniqueness of this compound arises from the combination of methyl and thiazole substitutions on the pyrimidine core, which may enhance its biological activities compared to similar compounds.

Potential Applications

5-Methyl-2-(1,3-thiazol-4-yl)pyrimidine-4-carboxylic acid (note that search results refer to this compound with a slightly different name, but the structure is similar) has potential applications in several fields:

- Medicinal Chemistry The compound's structural characteristics may influence its interaction with biological targets.

- Organic Chemistry It serves as a synthetic intermediate.

- Interaction Studies It has binding affinity to various biological targets.

Structural Similarities

Several compounds share structural similarities with 5-Methyl-2-(1,3-thiazol-4-yl)pyrimidine-4-carboxylic acid:

| Compound Name | Structure Features | Unique Characteristics |

|---|---|---|

| 2-Amino-6-methylpyrimidin-4-carboxylic acid | Pyrimidine core with amino group | Exhibits strong antimicrobial activity |

| 5-Methylthiazole | Simple thiazole structure | Known for its role in various natural products |

| 4-Thiazolylpyrimidinone | Contains both thiazole and pyrimidine rings | Displays significant anticancer properties |

Research

Research indicates that compounds containing thiazole rings often display various biological activities. Further investigation is required to elucidate the mechanisms of action of 5-Methyl-2-(1,3-thiazol-4-yl)pyrimidine-4-carboxylic acid. Studies suggest it has binding affinity to various biological targets, but more research is needed to characterize these interactions.

Mechanism of Action

The mechanism of action of 4-Methyl-2-(1,3-thiazol-4-yl)pyrimidine-5-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, it may bind to DNA and interact with enzymes such as topoisomerase II, leading to DNA double-strand breaks and cell death . Additionally, it can modulate biochemical pathways and receptors, thereby exerting its biological effects.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound’s activity and physicochemical properties are influenced by substituent variations at positions 2, 4, and 5 of the pyrimidine ring. Key comparisons include:

Position 2 Modifications

- Thiazole vs. 4-Methyl-2-(2-pyrazinyl)-1,3-thiazole-5-carboxylic acid (): The pyrazinyl group introduces additional nitrogen atoms, enhancing solubility but possibly reducing membrane permeability compared to the thiazolyl analog .

Thiazole Positional Isomerism :

Position 4 Modifications

- Methyl vs. Trifluoromethyl Groups :

Position 5 Modifications

- Carboxylic Acid vs. Ester/Amide Derivatives :

- Ethyl 2-(trifluoromethyl)-4-(6-(trifluoromethyl)pyridin-3-yl)pyrimidine-5-carboxylate (): Esterification of the carboxylic acid improves cell permeability but reduces hydrogen-bonding capacity, critical for target engagement .

Biological Activity

4-Methyl-2-(1,3-thiazol-4-yl)pyrimidine-5-carboxylic acid is a heterocyclic compound noted for its dual-ring structure, which incorporates both thiazole and pyrimidine moieties. This unique configuration is believed to enhance its biological activity, making it a subject of interest in pharmacological research. The compound's molecular formula is , with a molecular weight of approximately 221.24 g/mol .

Chemical Structure and Properties

The structural composition of 4-Methyl-2-(1,3-thiazol-4-yl)pyrimidine-5-carboxylic acid includes:

- Pyrimidine Ring : A six-membered ring containing nitrogen atoms that contributes to the compound's reactivity.

- Thiazole Ring : A five-membered ring that includes sulfur and nitrogen, enhancing the compound's potential interactions with biological targets.

Table 1: Structural Characteristics

| Feature | Description |

|---|---|

| Molecular Formula | |

| Molecular Weight | 221.24 g/mol |

| Functional Groups | Carboxylic acid, thiazole, and pyrimidine rings |

Biological Activities

Research indicates that compounds with thiazole and pyrimidine structures exhibit a range of biological activities. The following sections summarize key findings regarding the biological activity of 4-Methyl-2-(1,3-thiazol-4-yl)pyrimidine-5-carboxylic acid.

Antimicrobial Activity

Studies have shown that this compound possesses significant antimicrobial properties. For instance, it has been evaluated for its efficacy against various bacterial strains, demonstrating potential as an antibacterial agent. The compound's mechanism may involve inhibition of bacterial DNA synthesis or interference with metabolic pathways.

Antioxidant Properties

Preliminary investigations suggest that 4-Methyl-2-(1,3-thiazol-4-yl)pyrimidine-5-carboxylic acid exhibits antioxidant activity. This is crucial for combating oxidative stress in biological systems, which is linked to various diseases including cancer and neurodegenerative disorders .

Xanthine Oxidase Inhibition

A study highlighted its moderate inhibitory effect on xanthine oxidase, an enzyme involved in purine metabolism. The compound showed an IC50 value comparable to established inhibitors like febuxostat . This suggests potential applications in treating conditions such as gout.

Anti-inflammatory Effects

Recent research has indicated that derivatives of this compound may possess anti-inflammatory properties. Specifically, compounds related to 4-Methyl-2-(1,3-thiazol-4-yl)pyrimidine-5-carboxylic acid have been shown to inhibit cyclooxygenase (COX) enzymes, which are pivotal in the inflammatory response .

The biological activities of 4-Methyl-2-(1,3-thiazol-4-yl)pyrimidine-5-carboxylic acid are likely mediated through several mechanisms:

- Enzyme Inhibition : The compound may bind to active sites on enzymes such as xanthine oxidase and COX, inhibiting their function.

- DNA Interaction : Its structure allows for potential intercalation into DNA, disrupting replication and transcription processes.

- Radical Scavenging : As an antioxidant, it may neutralize free radicals, reducing cellular damage.

Case Studies and Research Findings

Several studies have detailed the biological activities of related compounds:

- Study on Xanthine Oxidase Inhibition :

- Anti-inflammatory Activity :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.